molecular formula C13H10N4O2S B2995738 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-52-8

7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2995738
CAS RN: 439108-52-8
M. Wt: 286.31
InChI Key: HBVDSXJNHFDLNX-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (also referred to as 7-(1,3-BDX-5-yl)-2-(MS)[1,2,4]triazolo[1,5-a]pyrimidine or BDX-MS) is a novel heterocyclic compound that has recently been synthesized and studied for its potential applications in scientific research. This compound has been found to possess a wide variety of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, BDX-MS has been studied for its potential use in drug delivery, gene therapy, and cancer therapy.

Scientific Research Applications

Synthesis and Biological Activity

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine display a range of biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties. A new method for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones has been developed, which could pave the way for further chemical and biological studies on this compound class (Fizer, Slivka, & Lendel, 2013).

Additionally, the synthesis of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors showcases potential new cardiovascular agents. This highlights the versatility of the triazolopyrimidine scaffold in generating compounds with significant biological activities (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).

Structural Characterization and Potential Applications

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in two crystal environments. This study is crucial for understanding the structural basis for the biological activity of triazolopyrimidine derivatives and can assist in the development of coordination compounds with possible biological applications (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Synthetic Strategies and Pharmacological Significance

A concise report on synthetic strategies for diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidine analogs and their pharmacological applications showcases the importance of this scaffold. Clinical trials and marketed drugs such as Trapidil and Pyroxsulam, among others, highlight the potential of [1,2,4]triazolo[1,5‐a]pyrimidine derivatives in medicinal chemistry, offering insights into their significant role in developing new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-20-13-15-12-14-5-4-9(17(12)16-13)8-2-3-10-11(6-8)19-7-18-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDSXJNHFDLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326525
Record name 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

439108-52-8
Record name 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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